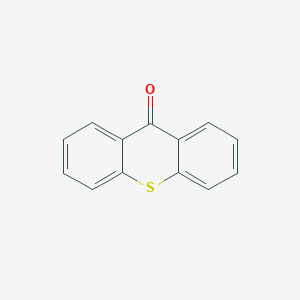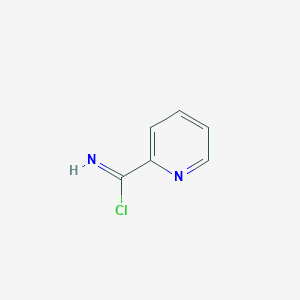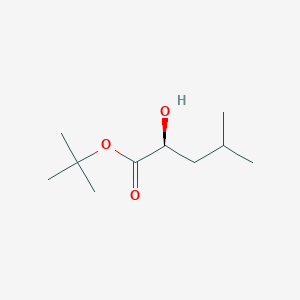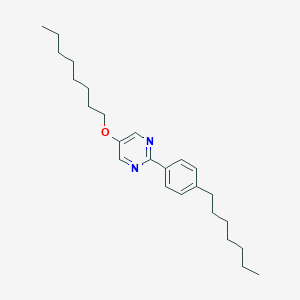
2-(4-Heptylphenyl)-5-octoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Heptylphenyl)-5-octoxypyrimidine is a chemical compound that has shown potential in scientific research applications. It belongs to the class of pyrimidine derivatives and is known to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-Heptylphenyl)-5-octoxypyrimidine involves its interaction with the alpha7 nicotinic acetylcholine receptor. It binds to the receptor and enhances its function, leading to increased release of neurotransmitters such as acetylcholine and glutamate. This, in turn, leads to improved cognitive function and memory.
Biochemical and Physiological Effects:
Apart from its effects on cognitive function, this compound has also been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the brain. It has also been found to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Heptylphenyl)-5-octoxypyrimidine in lab experiments is its high affinity for the alpha7 nicotinic acetylcholine receptor. This makes it a valuable tool for studying the function of this receptor and its role in cognitive function and memory. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-Heptylphenyl)-5-octoxypyrimidine. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Studies have shown that enhancing the function of the alpha7 nicotinic acetylcholine receptor can improve cognitive function in animal models of Alzheimer's disease, and this compound may have potential in this regard. Another area of interest is its potential as a treatment for inflammatory disorders such as multiple sclerosis. Its anti-inflammatory properties make it a promising candidate for further research in this area.
Conclusion:
This compound is a chemical compound that has shown potential in scientific research applications, particularly in the field of neuroscience. Its high affinity for the alpha7 nicotinic acetylcholine receptor makes it a valuable tool for studying cognitive function and memory, and it may have potential as a treatment for cognitive and inflammatory disorders. Further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
The synthesis of 2-(4-Heptylphenyl)-5-octoxypyrimidine involves the reaction of 4-heptylphenylboronic acid with 5-bromo-2-chloropyrimidine in the presence of a palladium catalyst. The reaction takes place under an inert atmosphere and requires careful control of temperature and pressure. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-Heptylphenyl)-5-octoxypyrimidine has shown potential in scientific research applications, particularly in the field of neuroscience. It has been found to have a high affinity for the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Studies have shown that this compound can enhance the function of this receptor, leading to improved cognitive performance in animal models.
Eigenschaften
CAS-Nummer |
121640-68-4 |
|---|---|
Molekularformel |
C25H38N2O |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
2-(4-heptylphenyl)-5-octoxypyrimidine |
InChI |
InChI=1S/C25H38N2O/c1-3-5-7-9-11-13-19-28-24-20-26-25(27-21-24)23-17-15-22(16-18-23)14-12-10-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 |
InChI-Schlüssel |
ROUZDYXXSLYRSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC |
Kanonische SMILES |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC |
Synonyme |
2-(4-Heptylphenyl)-5-(octyloxy)-pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



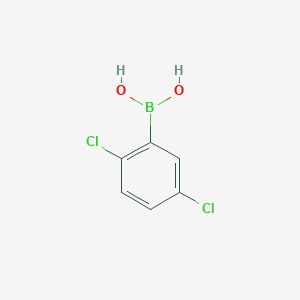
![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)

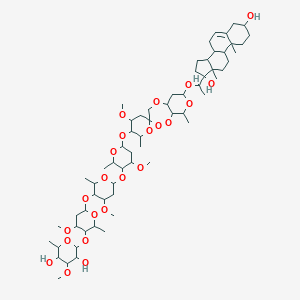

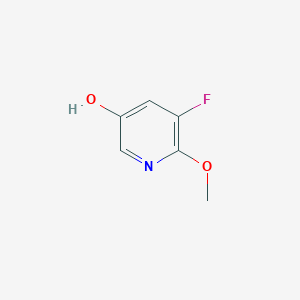

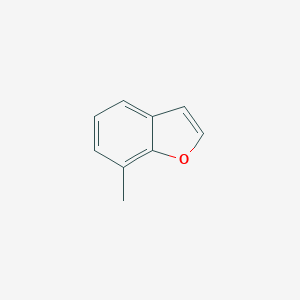
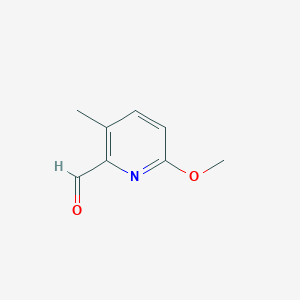
![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)
